

Application Notes and Protocols: Synthesis of O-Acyl Oxime Esters from Carboxylic Acids

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Compound of Interest

Compound Name: Acetoxime benzoate

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These application notes detail the synthesis of O-acyl oxime esters, a class of versatile intermediates in organic synthesis, through the coupling of carboxylic acids with oximes such as acetoxime. Contrary to the potential misconception of using a pre-formed "**acetoxime benzoate**" for esterification, this document clarifies that the reaction involves the formation of an O-acyl oxime ester, like O-benzoyl acetoxime, from a carboxylic acid and an oxime. These products are valuable precursors for a variety of chemical transformations.

The protocols provided herein describe robust methods for the synthesis of O-acyl oxime esters utilizing common coupling reagents, enabling researchers to access these valuable compounds from readily available starting materials.

Introduction to O-Acyl Oxime Esters

O-acyl oxime esters are important intermediates in organic synthesis, valued for their utility in forming amides, generating acyl radicals, and serving as precursors for various nitrogen-containing heterocycles.^{[1][2]} They are synthesized by the condensation of a carboxylic acid with an oxime. This process typically requires the activation of the carboxylic acid using a coupling reagent to facilitate the formation of the ester linkage with the oxygen atom of the oxime.

Common methods for this transformation involve the use of carbodiimides, such as dicyclohexylcarbodiimide (DCC), or triazine-based coupling reagents like 2-chloro-4,6-

dimethoxy-1,3,5-triazine (CDMT).[1][3] These methods offer a reliable route to a diverse range of O-acyl oxime esters with good to excellent yields.

Experimental Protocols for the Synthesis of O-Acyl Oxime Esters

Two effective protocols for the synthesis of O-acyl oxime esters from carboxylic acids are presented below.

Protocol 1: DCC-Mediated Coupling of Carboxylic Acids and Oximes

This protocol describes a general method for the synthesis of O-acyl oxime esters using dicyclohexylcarbodiimide (DCC) as the coupling agent.[3]

Materials:

- Carboxylic acid (1.0 equiv)
- Oxime (e.g., Acetoxime, 1.0 equiv)
- Dicyclohexylcarbodiimide (DCC, 1.1 equiv)
- 4-(Dimethylamino)pyridine (DMAP, catalytic amount, optional)
- Dichloromethane (DCM) or Toluene, anhydrous
- Hexane

Procedure:

- To a round-bottom flask, add the carboxylic acid (1.0 equiv), the oxime (1.0 equiv), and a catalytic amount of DMAP (optional).
- Dissolve the solids in anhydrous dichloromethane or toluene.
- Cool the mixture to 0 °C in an ice bath.
- Add DCC (1.1 equiv) to the cooled solution.

- Stir the reaction mixture at 0 °C for 6 hours, or allow it to slowly warm to room temperature and stir overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to ensure precipitation of the dicyclohexylurea (DCU) byproduct.
- Filter the reaction mixture to remove the precipitated DCU.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by recrystallization (e.g., from DCM/hexane or toluene/hexane) or by column chromatography on silica gel.

Protocol 2: Synthesis of O-Acyl Oxime Esters using CDMT and NMM

This protocol provides an alternative, efficient method for the synthesis of O-acyl oxime esters using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM).^{[1][4]}

Materials:

- Carboxylic acid (1.0 equiv)
- Oxime (e.g., Acetophenone oxime, 1.1 equiv)
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT, 1.1 equiv)
- N-Methylmorpholine (NMM, 1.1 equiv)
- 1,4-Dioxane, anhydrous

Procedure:

- In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous 1,4-dioxane.
- Add CDMT (1.1 equiv) and NMM (1.1 equiv) to the solution.
- Stir the mixture at room temperature for 30 minutes to form the activated ester.

- Add the oxime (1.1 equiv) to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the progress by TLC.
- Once the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize representative yields for the synthesis of various O-acyl oxime esters using the described protocols.

Table 1: Yields of O-Acyl Oxime Esters using DCC Coupling^[3]

Carboxylic Acid	Oxime	Product	Yield (%)
Pivalic acid	Benzaldoxime	O-Pivaloyl benzaldoxime	Good
Benzoic acid	Benzophenone oxime	O-Benzoyl benzophenone oxime	Excellent
4-Nitrobenzoic acid	4-Nitrobenzaldoxime	O-(4-Nitrobenzoyl)-4-nitrobenzaldoxime	Good
Acetic acid	2,4-Dimethoxybenzaldoxime	O-Acetyl-2,4-dimethoxybenzaldoxime	Good

Table 2: Yields of O-Acyl Oxime Esters using CDMT/NMM Coupling^[1]

Carboxylic Acid	Oxime	Product	Yield (%)
Benzoic acid	Acetophenone oxime	O-Benzoyl acetophenone oxime	95
4-Chlorobenzoic acid	Acetophenone oxime	O-(4-Chlorobenzoyl) acetophenone oxime	97
4-Nitrobenzoic acid	Acetophenone oxime	O-(4-Nitrobenzoyl) acetophenone oxime	96
2-Naphthoic acid	Acetophenone oxime	O-(2-Naphthoyl) acetophenone oxime	94
Benzoic acid	Benzophenone oxime	O-Benzoyl benzophenone oxime	92
Benzoic acid	Cyclohexanone oxime	O-Benzoyl cyclohexanone oxime	90

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflows for the synthesis of O-acyl oxime esters.

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